Product packaging for Furo[3,2-b]pyridin-6-ylmethanol(Cat. No.:CAS No. 227938-34-3)

Furo[3,2-b]pyridin-6-ylmethanol

Cat. No.: B1500444
CAS No.: 227938-34-3
M. Wt: 149.15 g/mol
InChI Key: JCSZFALMGZMMBF-UHFFFAOYSA-N
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Description

Contextualization within the Furo[3,2-b]pyridine (B1253681) Scaffold System

The furo[3,2-b]pyridine core is a bicyclic heterocyclic system where a furan (B31954) ring is fused to a pyridine (B92270) ring. ontosight.ai This scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govresearchgate.netresearchgate.net The fusion of the electron-rich furan ring with the electron-deficient pyridine ring creates a unique electronic environment that influences the molecule's reactivity and biological activity. nih.gov Furo[3,2-b]pyridine derivatives have been investigated for a range of pharmacological activities, including as kinase inhibitors and modulators of signaling pathways. nih.govresearchgate.netresearchgate.net

Furo[3,2-b]pyridin-6-ylmethanol is a specific derivative of this parent scaffold, characterized by a hydroxymethyl group (-CH₂OH) attached to the 6-position of the pyridine ring. This functional group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of related compounds. The properties and potential applications of these derivatives are an active area of research. researchgate.netnih.gov

Strategic Importance of Fused Furan-Pyridine Cores in Organic Synthesis Research

Fused heterocyclic systems, such as the furo[3,2-b]pyridine core, are of significant strategic importance in organic synthesis. nih.gov They provide a rigid and defined three-dimensional structure that can be systematically functionalized to explore chemical space and develop structure-activity relationships (SAR). nih.gov The development of efficient synthetic methods to construct and modify these scaffolds is a key focus for organic chemists. thieme-connect.de

The synthesis of furo[3,2-b]pyridine derivatives often involves multi-step sequences, including metal-mediated cross-coupling reactions and cyclization processes. nih.govresearchgate.netresearchgate.net For instance, one-pot Sonogashira coupling followed by a heteroannulation sequence is a reported method for creating the furo[3,2-b]pyridine skeleton. researchgate.net Another approach involves the coupling of a halopyridone with a substituted acetylene. google.com The ability to introduce various substituents at different positions on the fused ring system allows for the fine-tuning of the molecule's properties. researchgate.net

Overview of Current Research Trajectories for Hydroxymethylated Furo[3,2-b]pyridine Derivatives

Current research on hydroxymethylated furo[3,2-b]pyridine derivatives, such as this compound, is largely centered on their utility as synthetic intermediates. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing access to a wide array of new molecules.

While specific research on the biological activities of this compound itself is not extensively detailed in the provided results, the broader class of furo[3,2-b]pyridine derivatives is being actively investigated for various therapeutic applications. For example, substituted furo[3,2-b]pyridines have been identified as potent and selective inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway. nih.govresearchgate.netresearchgate.net These pathways are implicated in diseases such as cancer and neurodegenerative disorders. researchgate.net Therefore, it is plausible that derivatives synthesized from this compound could be explored for similar activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO2 B1500444 Furo[3,2-b]pyridin-6-ylmethanol CAS No. 227938-34-3

Properties

IUPAC Name

furo[3,2-b]pyridin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-5-6-3-8-7(9-4-6)1-2-11-8/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSZFALMGZMMBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1N=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663769
Record name (Furo[3,2-b]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227938-34-3
Record name (Furo[3,2-b]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Furo 3,2 B Pyridin 6 Ylmethanol and Its Derivatives

Strategies for Furo[3,2-b]pyridine (B1253681) Ring System Construction

The synthesis of the furo[3,2-b]pyridine core can be achieved through various strategic approaches, primarily involving the annulation of a furan (B31954) ring onto a pre-existing pyridine (B92270) or the concurrent formation of both heterocyclic systems.

Cyclization Reactions for Furan and Pyridine Annulation

Another powerful cyclization strategy is the intramolecular Diels-Alder reaction. This approach has been utilized to create dihydrofuro[2,3-b]pyridines, which can then be oxidized to the aromatic furo[2,3-b]pyridine (B1315467). This method offers a high degree of control over the substitution pattern of the resulting heterocyclic system sciforum.net.

Metal-Mediated and Catalytic Approaches

Transition metal catalysis has emerged as a powerful tool for the efficient synthesis of furo[3,2-b]pyridines. These methods often proceed under mild conditions and exhibit high functional group tolerance.

Copper-Mediated Oxidative Cyclization: The assembly of the furo[3,2-b]pyridine scaffold can be achieved through copper-mediated oxidative cyclization. This method is a key step in the synthesis of diverse libraries of furo[3,2-b]pyridine derivatives, which have been identified as potent and highly selective inhibitors of various kinases researchgate.net.

Pd/C-Cu Catalysis: A convenient one-pot synthesis of 2-substituted furo[3,2-b]pyridines has been developed utilizing a sequential Sonogashira coupling and heteroannulation reaction. This process, catalyzed by a combination of Pd/C and CuI, involves the coupling of a 3-chloro-2-hydroxypyridine (B189369) with a terminal alkyne, followed by an intramolecular C-O bond formation to construct the furan ring. The use of ultrasound irradiation has been shown to enhance the efficiency of this reaction nih.gov.

Catalyst SystemStarting MaterialsProductKey Features
CopperSubstituted PyridinesFuro[3,2-b]pyridine derivativesOxidative cyclization, applicable to library synthesis researchgate.net
10% Pd/C-CuI-PPh₃3-chloro-2-hydroxy pyridine, terminal alkynes2-substituted furo[3,2-b]pyridinesOne-pot, sequential C-C and C-O bond formation, ultrasound-assisted nih.gov

Regioselective Control in Furo[3,2-b]pyridine Formation

Achieving regioselective functionalization is crucial for the synthesis of specific isomers and for diversifying the molecular structure. Regioselective lithiation has proven to be a valuable technique for the controlled introduction of substituents onto the furo[3,2-b]pyridine core. By carefully selecting the lithiating agent and reaction conditions, it is possible to deprotonate specific positions on the heterocyclic scaffold, allowing for subsequent electrophilic trapping to introduce a variety of functional groups in a highly controlled manner. This method provides a powerful tool for the synthesis of polyfunctionalized furo[3,2-b]pyridines.

Selective Functionalization at the 6-Position: Introduction of the Hydroxymethyl Moiety

The introduction of a hydroxymethyl group at the 6-position of the furo[3,2-b]pyridine ring system can be accomplished through either direct functionalization of a pre-formed core or by modification of a precursor that is then cyclized.

Direct Functionalization Pathways

Directly introducing a hydroxymethyl group onto the furo[3,2-b]pyridine skeleton at the 6-position is a challenging yet desirable transformation. One plausible, though not explicitly detailed in the reviewed literature for this specific position, would be a formylation reaction followed by reduction. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocyclic systems. For instance, formylation of the related furo[2,3-b]pyrrole system has been successfully achieved mdpi.com. A similar approach could potentially be applied to furo[3,2-b]pyridine, leading to the formation of furo[3,2-b]pyridine-6-carbaldehyde (B581911) scbt.comsigmaaldrich.com. This aldehyde could then be readily reduced to the corresponding hydroxymethyl derivative using standard reducing agents like sodium borohydride.

Post-Cyclization Modification Reactions

A more common and often more practical approach involves the modification of a pre-existing furo[3,2-b]pyridine that bears a suitable functional group at the 6-position.

A key strategy involves the use of a halogenated furo[3,2-b]pyridine intermediate, such as 6-bromofuro[3,2-b]pyridine. This bromo derivative can undergo a metal-halogen exchange, for instance with an organolithium reagent, to generate a nucleophilic species at the 6-position. This organolithium intermediate can then react with an appropriate electrophile, such as formaldehyde (B43269), to introduce the hydroxymethyl group. The existence of commercial suppliers for (6-Bromofuro[3,2-b]pyridin-2-yl)methanol suggests the viability of such synthetic routes clearsynth.comcusabio.com.

Another versatile post-cyclization modification is the reduction of a carboxylic acid or its ester derivative at the 6-position. The synthesis of a furo[3,2-b]pyridine-6-carboxylic acid could potentially be achieved through the cyclization of a pyridine precursor already bearing the carboxylic acid functionality or by oxidation of a methyl group at the 6-position. Subsequently, the carboxylic acid can be reduced to the primary alcohol, Furo[3,2-b]pyridin-6-ylmethanol. Facile methods for the reduction of carboxylic acids to alcohols in pyridine-containing systems have been developed, often involving initial conversion to a more reactive intermediate like a thioester followed by reduction with agents such as sodium borohydride.

PrecursorReagentsProductReaction Type
Furo[3,2-b]pyridine-6-carbaldehyde scbt.comsigmaaldrich.comSodium borohydrideThis compoundReduction
6-Bromofuro[3,2-b]pyridine1. n-BuLi, 2. FormaldehydeThis compoundHalogen-metal exchange and addition
Furo[3,2-b]pyridine-6-carboxylic acide.g., Thioester formation followed by NaBH₄This compoundReduction

Considerations for Asymmetric Synthetic Routes to Chiral this compound Analogs

The generation of chiral molecules with high enantiopurity is a cornerstone of modern medicinal chemistry, as the stereochemistry of a drug candidate can profoundly influence its pharmacological and toxicological properties. For analogs of this compound, the introduction of a stereogenic center at the carbinol carbon necessitates the use of asymmetric synthesis. Several strategic approaches can be considered for the enantioselective or diastereoselective synthesis of these chiral alcohols, primarily focusing on three well-established methodologies: the asymmetric reduction of a prochiral ketone, the use of chiral auxiliaries to direct stereochemistry, and chiral pool synthesis starting from enantiomerically pure precursors.

A pivotal strategy for accessing chiral this compound analogs involves the asymmetric reduction of the corresponding prochiral ketone, 6-acylfuro[3,2-b]pyridine. This approach is attractive due to the potential for high enantioselectivity using catalytic methods. One of the most successful methods for the asymmetric reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst. This catalyst coordinates with a borane (B79455) reducing agent and the ketone, creating a rigid, sterically defined transition state that directs the hydride delivery to one of the enantiotopic faces of the carbonyl group. While specific examples for furo[3,2-b]pyridinyl ketones are not extensively documented, the high degree of success of this method across a wide range of ketones suggests its applicability.

Another powerful approach is transition-metal-catalyzed asymmetric transfer hydrogenation. This method typically utilizes a chiral ligand complexed with a transition metal, such as ruthenium or rhodium, and a hydrogen donor like isopropanol (B130326) or formic acid. The chiral ligand environment dictates the stereochemical outcome of the reduction. For instance, complexes of Ru(II) with chiral diamine or amino alcohol ligands have proven highly effective for the asymmetric transfer hydrogenation of various aromatic and heteroaromatic ketones. The electronic nature of the furo[3,2-b]pyridine ring system would likely influence catalyst and ligand selection.

Enzyme-catalyzed reductions also present a highly enantioselective route. Ketoreductases (KREDs) are known for their exceptional ability to reduce ketones to alcohols with high enantiomeric excess (e.e.) under mild reaction conditions. A broad range of commercially available KREDs, often with complementary stereoselectivities (providing access to either the (R)- or (S)-alcohol), could be screened against a 6-acylfuro[3,2-b]pyridine substrate to identify an efficient biocatalyst.

The use of chiral auxiliaries is a classical and reliable method for introducing stereochemistry. In this strategy, an achiral precursor is covalently bonded to a chiral auxiliary, forming a diastereomeric intermediate. A subsequent diastereoselective reaction is performed, where the chiral auxiliary directs the approach of a reagent to a specific face of the molecule. Following the reaction, the auxiliary is cleaved to yield the enantiomerically enriched product. For the synthesis of chiral this compound analogs, one could envision attaching a chiral auxiliary to a precursor molecule, for example, via an ester or acetal (B89532) linkage, and then performing a diastereoselective reduction of a ketone or addition to an aldehyde. While this method is often highly effective, it typically requires additional synthetic steps for the attachment and removal of the auxiliary.

Chiral pool synthesis leverages the vast array of naturally occurring enantiopure compounds, such as carbohydrates, amino acids, and terpenes, as starting materials. This approach can be highly efficient as the stereochemistry is already embedded in the starting material. For instance, a synthetic route could be designed starting from a commercially available chiral building block that already contains the desired stereocenter. An innovative method to access enantiopure 2,4-disubstituted 6-hydroxy-1,6-dihydro-2H-pyridin-3-ones has been described starting from D-glucal via an aza-Achmatowicz transformation. nih.gov These highly functionalized pyridin-3-ones were then utilized for the synthesis of contiguously substituted pyridines, including enantiopure 2-substituted 3-acetoxy-4-pyridinemethanols possessing benzylic stereogenic centers. nih.gov This strategy of transferring chirality from a sugar-derived starting material to a pyridine-based scaffold could be adapted for the synthesis of chiral this compound analogs.

The following table summarizes key considerations for these asymmetric strategies:

Synthetic StrategyKey FeaturesPotential Challenges
Asymmetric Reduction of Prochiral Ketones Catalytic, high potential for enantioselectivity, atom economical.Substrate specificity of catalysts, optimization of reaction conditions may be required.
Use of Chiral Auxiliaries Often high diastereoselectivity, reliable and well-established.Requires additional steps for attachment and removal of the auxiliary, may not be atom economical.
Chiral Pool Synthesis Starts with enantiopure materials, can be highly efficient.Limited to the availability of suitable chiral starting materials, may require longer synthetic routes.

The selection of the most appropriate synthetic route will depend on factors such as the desired enantiomer, the availability of starting materials and catalysts, and the scalability of the process. For many applications, catalytic asymmetric reduction offers an attractive balance of efficiency and enantioselectivity. However, for complex analogs or when specific stereoisomers are required, chiral pool synthesis or the use of chiral auxiliaries may provide more direct and reliable pathways.

Chemical Reactivity and Mechanistic Investigations of Furo 3,2 B Pyridin 6 Ylmethanol

Transformations of the 6-Hydroxymethyl Group

The hydroxymethyl group at the 6-position of the furo[3,2-b]pyridine (B1253681) core is a key site for chemical modification, allowing for the introduction of various functional groups through oxidation, reduction, and derivatization reactions. These transformations are crucial for the development of new derivatives with tailored properties.

Oxidation, Reduction, and Derivatization Reactions

The 6-hydroxymethyl group can be readily oxidized to the corresponding aldehyde or carboxylic acid. For instance, oxidation of Furo[3,2-b]pyridin-6-ylmethanol can yield Furo[3,2-b]pyridine-6-carbaldehyde (B581911) or Furo[3,2-b]pyridine-6-carboxylic acid. sigmaaldrich.com Common oxidizing agents such as manganese dioxide or potassium permanganate (B83412) are often employed for these transformations.

Conversely, the related 6-cyano-furo[2,3-b]pyridine can be reduced to the primary amine, Furo[2,3-b]pyridin-6-ylmethanamine, through catalytic hydrogenation over Raney nickel or by using lithium aluminum hydride. While this example pertains to the [2,3-b] isomer, similar reductive amination strategies could conceptually be applied to derivatives of this compound.

Derivatization of the hydroxyl group can lead to the formation of ethers and esters. These reactions typically involve the reaction of the alcohol with alkyl halides or acyl chlorides under basic conditions.

Table 1: Examples of Oxidation and Reduction Reactions

Starting MaterialReagent(s)ProductReaction Type
This compoundMnO2Furo[3,2-b]pyridine-6-carbaldehydeOxidation
This compoundKMnO4Furo[3,2-b]pyridine-6-carboxylic acidOxidation
6-Cyano-furo[2,3-b]pyridineH2, Raney NiFuro[2,3-b]pyridin-6-ylmethanamineReduction

Nucleophilic and Electrophilic Pathways at the Hydroxymethyl Carbon

The carbon atom of the hydroxymethyl group is susceptible to both nucleophilic and electrophilic attack, depending on the reaction conditions and the nature of the reagents. In an acidic medium, protonation of the hydroxyl group can lead to the formation of a carbocation, which can then be attacked by nucleophiles. This S_N1-type mechanism is a common pathway for the substitution of the hydroxyl group.

Conversely, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, which can then be displaced by a nucleophile in an S_N2-type reaction. The choice of reaction pathway, whether S_N1 or S_N2, is influenced by factors such as the strength of the nucleophile and the stability of the intermediate carbocation. nih.gov

Intramolecular and Intermolecular Reactions of the Furo[3,2-b]pyridine Core

The fused furo[3,2-b]pyridine core possesses a unique electronic structure that dictates its reactivity towards both electrophiles and nucleophiles. The electron-rich furan (B31954) ring and the electron-deficient pyridine (B92270) ring exhibit distinct reactivity patterns.

Electrophilic and Nucleophilic Reactivity of the Furan and Pyridine Moieties

The furo[3,2-b]pyridine system is composed of a π-electron-rich furan ring and a π-deficient pyridine ring. This electronic arrangement makes the furan ring more susceptible to electrophilic attack, while the pyridine ring is more prone to nucleophilic attack.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, are expected to occur preferentially on the furan ring. vpscience.org Specifically, substitution at the C2 position of the furan ring is generally favored due to the greater stabilization of the cationic intermediate. pearson.com

In contrast, the pyridine ring is generally resistant to electrophilic substitution due to the deactivating effect of the nitrogen atom. uomustansiriyah.edu.iqlibretexts.org However, it can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present. Nucleophilic attack typically occurs at the C4 and C6 positions of the pyridine ring. uomustansiriyah.edu.iq

Ring-Opening and Rearrangement Processes

Under certain conditions, the furo[3,2-b]pyridine core can undergo ring-opening and rearrangement reactions. For instance, treatment of related 2H-furo[3,2-b]pyran-2-ones with certain dinucleophiles can lead to recyclization accompanied by the opening of the furan ring. beilstein-journals.orgnih.govnih.gov While this is a different but related heterocyclic system, it highlights the potential for such transformations within fused furan structures. These reactions can provide access to novel heterocyclic scaffolds.

Catalytic Activity and Coordination Chemistry Involving this compound

The presence of both a nitrogen atom in the pyridine ring and an oxygen atom in the furan ring and hydroxymethyl group allows this compound and its derivatives to act as ligands in coordination chemistry. researchgate.net The nitrogen atom can coordinate to a metal center, and the molecule can act as a chelating ligand, potentially involving the oxygen of the hydroxymethyl group. nih.gov

Derivatives of the furo[3,2-b]pyridine scaffold have been utilized in the synthesis of potent and selective inhibitors of certain kinases, where the core structure acts as a hinge-binding template. researchgate.net Furthermore, the development of palladium-catalyzed cross-coupling reactions has provided efficient methods for the synthesis of substituted furo[3,2-b]pyridines, which can then be evaluated for their biological activities. researchgate.net

Ligand Design and Metal Complexation Studies

The design of ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with tailored electronic and steric properties. The Furo[3,2-b]pyridine scaffold, the core of this compound, possesses both a π-deficient pyridine ring and a π-rich furan ring. This electronic dichotomy makes it an intriguing candidate for ligand synthesis. The nitrogen atom of the pyridine ring and the oxygen atom of the furan ring can act as potential coordination sites. Furthermore, the methanol (B129727) group at the 6-position offers a functional handle for modification, allowing for the creation of more complex polydentate ligands.

While specific studies detailing the complexation of this compound with various metal ions are not extensively available in peer-reviewed literature, the principles of coordination chemistry allow for predictions of its behavior. The nitrogen atom is expected to be the primary coordination site for most metal ions. The involvement of the furan oxygen or the hydroxyl group's oxygen in chelation would depend on the metal ion's nature, the solvent system, and the ligand's conformational flexibility.

Research on related furopyridine derivatives provides insights into potential coordination modes. For instance, chiral-at-metal ruthenium(II) complexes have been synthesized using bidentate furo[3,2-b]pyridyl functionalized N-heterocyclic carbene ligands. Current time information in Oskarshamn, SE. In these complexes, the furo[3,2-b]pyridine moiety coordinates to the metal center, demonstrating the viability of this scaffold in forming stable metal complexes.

Table 1: Potential Coordination Sites and Properties of this compound for Ligand Design

FeatureDescriptionImplication for Metal Complexation
Pyridine Nitrogen Lewis basic sitePrimary coordination site for a wide range of metal ions.
Furan Oxygen Weakly Lewis basicMay participate in chelation to form a five-membered ring, particularly with hard metal ions.
Hydroxyl Group Can be deprotonatedThe resulting alkoxide can act as a bridging or chelating group.
Aromatic System π-acidic pyridine, π-basic furanInfluences the electronic properties of the resulting metal complex.

Mechanistic Insights into Catalyzed Transformations

The application of metal complexes as catalysts is a fundamental area of chemical research. Ligands play a crucial role in tuning the catalyst's activity, selectivity, and stability. While no specific catalyzed transformations employing ligands directly derived from this compound have been reported, the structural features of the molecule suggest its potential in catalysis.

The aforementioned chiral ruthenium(II) complexes featuring furo[3,2-b]pyridyl ligands have been investigated as catalysts. Current time information in Oskarshamn, SE. The steric and electronic properties imparted by the furo[3,2-b]pyridine ligand are critical to the catalyst's performance. The cis-coordination of two bidentate ligands generates helical chirality and a stereogenic metal center, which can be advantageous in asymmetric catalysis. The highly shielded catalytic site, influenced by substituents on the furo[3,2-b]pyridine ring, can control the access of substrates, thereby influencing selectivity.

Mechanistic investigations into transformations catalyzed by complexes with related heterocyclic ligands often involve a series of elementary steps such as oxidative addition, reductive elimination, migratory insertion, and transmetalation. The electronic nature of the Furo[3,2-b]pyridine scaffold would undoubtedly influence the kinetics and thermodynamics of these steps. For example, the electron-withdrawing pyridine ring could stabilize electron-rich metal centers, while the electron-donating furan ring could facilitate oxidative addition.

Table 2: Postulated Roles of this compound-derived Ligands in Catalysis

Catalytic StepPotential Influence of the Ligand
Substrate Coordination The steric bulk of the ligand can influence substrate binding and orientation.
Activation of Reactants The electronic properties of the ligand can modulate the metal center's reactivity towards activating substrates.
Transition State Stabilization The ligand framework can provide a specific geometry to stabilize the transition state of the key catalytic step.
Product Release The ligand can influence the rate of product dissociation from the metal center.

Applications in Advanced Organic Synthesis and Materials Science Research

Furo[3,2-b]pyridin-6-ylmethanol as a Versatile Building Block for Complex Heterocyclic Architectures

This compound serves as a pivotal starting material for the elaboration of more complex, polycyclic heterocyclic systems. The reactivity of the hydroxymethyl group can be readily exploited to introduce a variety of other functional groups, thereby paving the way for subsequent cyclization reactions.

Standard organic transformations can be applied to the hydroxymethyl group to facilitate the construction of new rings. For instance, oxidation of the primary alcohol to the corresponding aldehyde, Furo[3,2-b]pyridine-6-carbaldehyde (B581911), provides an electrophilic handle for a host of condensation and multicomponent reactions. This aldehyde can react with various nucleophiles, such as amines and active methylene (B1212753) compounds, to build new heterocyclic rings fused to the pyridine (B92270) or furan (B31954) portion of the core structure.

Furthermore, the hydroxymethyl group can be converted into a good leaving group, such as a halide (e.g., chloromethyl or bromomethyl derivative) or a sulfonate ester (e.g., tosylate or mesylate). This transformation activates the benzylic-like position for nucleophilic substitution, enabling the introduction of a wide array of side chains. These side chains can then participate in intramolecular cyclization reactions to form new rings. For example, reaction with a binucleophile could lead to the formation of a new fused heterocyclic ring.

A study on the related 2H-furo[3,2-b]pyran-2-ones has shown that the heterocyclic system can undergo recyclization reactions with dinucleophiles like hydrazines, leading to the formation of pyrazol-3-ones. nih.govbeilstein-journals.org This highlights the potential of the furo[3,2-b]pyridine (B1253681) core to participate in skeletal rearrangements and the construction of novel heterocyclic frameworks. While not a direct reaction of this compound, this demonstrates the inherent reactivity of the fused ring system that can be harnessed in synthetic design. The strategic functionalization of the hydroxymethyl group is key to unlocking these advanced synthetic pathways.

Table 1: Key Transformations of this compound for Heterocycle Synthesis

Starting MaterialReagents and ConditionsProductApplication in Heterocycle Synthesis
This compoundMnO₂, CH₂Cl₂, rtFuro[3,2-b]pyridine-6-carbaldehydeCondensation reactions (e.g., with hydrazines to form hydrazones, which can be cyclized)
This compoundSOCl₂, Pyridine6-(Chloromethyl)furo[3,2-b]pyridineNucleophilic substitution with subsequent intramolecular cyclization
This compoundPBr₃, Et₂O6-(Bromomethyl)furo[3,2-b]pyridineAlkylation of nucleophiles to introduce side chains for cyclization

Role in the Synthesis of Scaffolds for Chemical Probes and Molecular Tools

The furo[3,2-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This makes it an excellent starting point for the development of chemical probes and molecular tools to investigate biological pathways. This compound is a key intermediate in the synthesis of such probes, particularly inhibitors of protein kinases and modulators of the Hedgehog signaling pathway. nih.gov

Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing for the study of that protein's function in a biological system. nih.gov The development of potent and selective kinase inhibitors has been a major focus, and the furo[3,2-b]pyridine core has been successfully utilized in this context. nih.gov For instance, 3,5-disubstituted furo[3,2-b]pyridines have been identified as potent and highly selective inhibitors of cdc-like kinases (CLKs). nih.gov

The synthesis of these complex chemical probes often relies on the strategic functionalization of the furo[3,2-b]pyridine core. While many reported syntheses start from halogenated precursors, this compound represents a versatile entry point. The hydroxymethyl group can be transformed into a variety of functionalities that are amenable to cross-coupling reactions, a cornerstone of modern drug discovery. For example, oxidation to the aldehyde allows for Wittig-type reactions or reductive aminations to introduce diverse substituents. Conversion to a halide or triflate enables Suzuki, Sonogashira, or Buchwald-Hartwig couplings to build molecular complexity.

Table 2: Furo[3,2-b]pyridine-Based Scaffolds in Probe Development

Probe ScaffoldBiological TargetSynthetic PrecursorReference
3,5-Disubstituted Furo[3,2-b]pyridinesCdc-like kinases (CLKs)Halogenated Furo[3,2-b]pyridines nih.gov
3,5,7-Trisubstituted Furo[3,2-b]pyridinesHedgehog signaling pathway modulatorsHalogenated Furo[3,2-b]pyridines nih.gov

The ability to readily diversify the substituents on the furo[3,2-b]pyridine core, starting from this compound, is crucial for generating libraries of compounds for screening and for fine-tuning the selectivity and potency of a chemical probe.

Potential for Integration into Functional Materials Development

The unique electronic and photophysical properties of fused heterocyclic systems make them attractive candidates for the development of functional organic materials. The furo[3,2-b]pyridine core, with its electron-rich furan ring fused to an electron-deficient pyridine ring, possesses an inherent electronic push-pull character. This can lead to interesting optical and electronic properties, such as fluorescence and charge-transport capabilities.

This compound can serve as a key building block for incorporating this heterocyclic motif into larger polymeric or supramolecular structures. The hydroxymethyl group provides a convenient handle for polymerization or for attachment to other molecular components. For example, it can be converted into an acrylate (B77674) or methacrylate (B99206) monomer and subsequently polymerized to yield a functional polymer with the furo[3,2-b]pyridine moiety as a repeating unit. Such polymers could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors.

The pyridine nitrogen atom in the furo[3,2-b]pyridine core can act as a ligand for metal ions. This opens up the possibility of creating coordination polymers and metal-organic frameworks (MOFs). By designing appropriate linkers derived from this compound, it is possible to construct materials with tailored porosity, catalytic activity, or luminescent properties.

While direct examples of the integration of this compound into functional materials are still emerging, the precedent set by other furan- and pyridine-containing materials suggests significant potential. For instance, furanyl-functionalized terpyridines have been investigated for their use in devices such as solar cells. The combination of the furo[3,2-b]pyridine scaffold's electronic properties with the synthetic versatility of the hydroxymethyl group makes this compound a promising building block for the next generation of advanced materials.

Table 3: Potential Applications of this compound in Materials Science

Material TypePotential ApplicationKey Feature of this compound
Functional PolymersOLEDs, OPVs, SensorsPolymerizable group can be introduced via the hydroxymethyl function.
Coordination Polymers/MOFsCatalysis, Gas Storage, LuminescencePyridine nitrogen provides a metal coordination site; the rest of the molecule acts as a linker.
Fluorescent DyesBio-imaging, SensingThe inherent photophysical properties of the furo[3,2-b]pyridine core.

Theoretical and Computational Chemistry Studies of Furo 3,2 B Pyridin 6 Ylmethanol

Quantum Chemical Analysis of Electronic Structure and Aromaticity

Quantum chemical calculations are fundamental in elucidating the electronic structure and aromatic character of Furo[3,2-b]pyridin-6-ylmethanol. Methods like Density Functional Theory (DFT) are employed to understand the distribution of electrons within the molecule, which dictates its reactivity and physical properties.

Studies on analogous furo[2,3-b]pyridine (B1315467) systems have shown that the aromatic character can be sensitive to substituents and the surrounding environment. For instance, the interruption of the furo[2,3-b]pyridine aromatic moiety has been observed in aqueous solutions for certain derivatives, as indicated by changes in absorption and emission spectra. nih.gov Theoretical calculations using Time-Dependent Density Functional Theory (TDDFT) have been successful in corroborating these experimental findings. nih.gov

The distribution of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of the electronic structure. The energy gap between HOMO and LUMO provides an indication of the chemical reactivity and kinetic stability of the molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) portion, while the LUMO is likely concentrated on the electron-deficient pyridine (B92270) ring. This separation of frontier orbitals is characteristic of intramolecular charge transfer upon electronic excitation.

Table 1: Calculated Electronic Properties of a Furo[2,3-b]pyridine Derivative (FP1) nih.gov

PropertyValueMethod
Ground State Dipole Moment (μg)4.3 DDFT/B3LYP/6-311++G(d,p)
Excited State Dipole Moment (μe)7.9 DTDDFT/B3LYP/6-311++G(d,p)
HOMO Energy-5.8 eVDFT/B3LYP/6-311++G(d,p)
LUMO Energy-1.9 eVDFT/B3LYP/6-311++G(d,p)
Energy Gap (ΔE)3.9 eVDFT/B3LYP/6-311++G(d,p)

Note: The data is for 1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]pyridin-2-yl) ethenone (FP1), a related furo[2,3-b]pyridine derivative, and is presented to illustrate the types of parameters obtained from quantum chemical calculations.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the most probable reaction pathways, intermediates, and transition states.

For instance, in the synthesis of related heterocyclic compounds, computational studies have been used to elucidate complex reaction mechanisms. One such example is the cyclization reaction to form a spiro[furo[3,2-c]pyran-2,5′-pyrimidine] derivative. mdpi.com The proposed mechanism involves an initial bromination followed by an intramolecular O-nucleophilic attack. mdpi.com The feasibility of such a pathway can be assessed by calculating the activation energies of the transition states involved.

In the context of this compound, theoretical studies could be employed to investigate various reactions, such as the oxidation of the methanol (B129727) group or electrophilic substitution on the fused ring system. By modeling these reactions, it is possible to predict the regioselectivity and stereoselectivity of the products. Transition state theory, combined with quantum chemical calculations, allows for the determination of reaction rates, providing a deeper understanding of the molecule's reactivity.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function, particularly in biological systems. Conformational analysis aims to identify the stable arrangements of the atoms in the molecule, known as conformers, and to determine their relative energies.

The primary source of conformational flexibility in this compound is the rotation around the C-C bond connecting the hydroxymethyl group to the pyridine ring. Computational methods can be used to scan the potential energy surface as a function of the corresponding dihedral angle, allowing for the identification of energy minima that correspond to stable conformers.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. nih.govsoton.ac.uknih.gov By simulating the motion of the atoms according to the principles of classical mechanics, MD can explore the conformational space available to the molecule and identify the most populated conformational states. nih.govsoton.ac.uknih.gov For this compound, MD simulations in different solvents can reveal how the environment influences its shape and flexibility. Furthermore, MD simulations are instrumental in studying the interactions of the molecule with biological macromolecules, such as proteins or nucleic acids, by providing insights into the dynamic nature of these interactions. nih.gov

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic properties of molecules, including nuclear magnetic resonance (NMR), infrared (IR), and electronic absorption (UV-Vis) spectra.

Theoretical calculations of NMR chemical shifts and coupling constants can aid in the assignment of experimental spectra and provide confidence in the structural elucidation of this compound and its derivatives. mdpi.com Similarly, the calculation of vibrational frequencies can help in the assignment of bands in IR and Raman spectra. rsc.orgresearchgate.net Comparing the calculated spectra with experimental data can provide a detailed understanding of the vibrational modes of the molecule. rsc.orgresearchgate.net

Time-dependent density functional theory (TDDFT) is a widely used method for calculating the electronic absorption spectra of molecules. nih.gov By computing the energies and oscillator strengths of electronic transitions, TDDFT can predict the wavelengths of maximum absorption (λmax). These calculations can also provide insights into the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer across the molecule. For this compound, TDDFT calculations would be expected to show transitions involving the π-system of the fused rings.

Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Related Heterocycle

Spectroscopic TechniqueExperimental FindingComputational Prediction
¹H NMRSignal assignments confirmedGood correlation with calculated chemical shifts
¹³C NMRCarbon signals assignedHigh correlation with theoretical values rsc.org
IR SpectroscopyN-H stretches observed Calculated vibrational frequencies match experimental bands
UV-Vis SpectroscopyAbsorption maximum at a specific wavelengthTDDFT calculations predict λmax with reasonable accuracy nih.govnih.gov

This table provides a generalized representation of how computational predictions align with experimental spectroscopic data for similar heterocyclic systems.

Molecular Docking and Interaction Studies Focusing on Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target, such as a protein receptor. nih.gov This method is crucial in drug discovery and design, as it can help to identify potential biological targets for a molecule and to understand the molecular basis of its activity.

For this compound, molecular docking studies would involve placing the molecule into the binding site of a target protein and evaluating the binding affinity for different orientations and conformations. The scoring functions used in docking programs estimate the free energy of binding, allowing for the ranking of different binding poses.

The results of docking simulations can reveal the specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and π-stacking interactions. The hydroxymethyl group of this compound is likely to act as a hydrogen bond donor and acceptor, while the fused aromatic ring system can participate in π-stacking interactions with aromatic amino acid residues in the binding site. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.

Molecular dynamics simulations are often used to refine the results of molecular docking and to provide a more detailed understanding of the binding process. nih.gov By simulating the dynamic behavior of the ligand-protein complex, MD can assess the stability of the predicted binding mode and identify any conformational changes that occur upon binding. nih.gov

Table 3: Key Intermolecular Interactions in Ligand-Protein Binding

Type of InteractionDescriptionPotential Role for this compound
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.The -OH and -CH2OH groups can act as hydrogen bond donors and acceptors. The pyridine nitrogen can act as a hydrogen bond acceptor.
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.The furo[3,2-b]pyridine (B1253681) ring system can engage in hydrophobic interactions with nonpolar residues.
π-π StackingAttractive, noncovalent interactions between aromatic rings.The aromatic furo[3,2-b]pyridine core can stack with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.General attractive forces contributing to the overall binding affinity.

Advanced Spectroscopic and Diffraction Based Characterization Research of Furo 3,2 B Pyridin 6 Ylmethanol Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. ipb.pt For Furo[3,2-b]pyridin-6-ylmethanol and its derivatives, ¹H and ¹³C NMR spectra provide definitive evidence of the molecular structure, confirming the regiochemistry of substituents and the integrity of the fused ring system.

The ¹H NMR spectrum of a furo[3,2-b]pyridine (B1253681) derivative reveals distinct signals for each proton. The protons on the pyridine (B92270) ring are typically observed at lower fields (higher ppm values) compared to those on the furan (B31954) ring, due to the deshielding effect of the electronegative nitrogen atom, which reduces electron density at the α- and γ-positions. ipb.pt For this compound, the protons of the hydroxymethyl group (-CH₂OH) would appear as a characteristic signal, with its chemical shift influenced by solvent and concentration.

The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. documentsdelivered.com The carbon atoms adjacent to the nitrogen in the pyridine ring (C5 and C7) are significantly deshielded and appear at high chemical shifts. ipb.pt Conversely, the carbons of the furan ring, particularly those adjacent to the oxygen atom (C2 and C7a), also show distinct resonances. The presence of the methanol (B129727) substituent at the C6 position is confirmed by a signal for the -CH₂OH carbon. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed to establish connectivity between protons and carbons, allowing for complete and unambiguous signal assignment. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Furo[3,2-b]pyridine Derivatives Note: Data are illustrative and based on known chemical shifts for furopyridine and substituted pyridine systems. ipb.ptdocumentsdelivered.com

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-2~7.8 - 8.0~145 - 148
H-3~7.0 - 7.2~108 - 112
H-5~8.4 - 8.6~148 - 152
H-7~7.3 - 7.5~115 - 120
6-CH₂OH~4.7 - 4.9~60 - 65
6-CH₂OH Variable-
C-2-~145 - 148
C-3-~108 - 112
C-3a-~118 - 122
C-5-~148 - 152
C-6-~155 - 160
C-7-~115 - 120
C-7a-~150 - 155

Single Crystal X-ray Diffraction for Solid-State Structural Determination and Crystallographic Analysis

Single Crystal X-ray Diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive proof of molecular geometry, including bond lengths, bond angles, and torsional angles, as well as intermolecular interactions such as hydrogen bonding and π-π stacking that dictate the crystal packing. mdpi.com

For derivatives of this compound, obtaining a single crystal suitable for X-ray analysis allows for the unequivocal confirmation of the planar furo[3,2-b]pyridine core. The analysis would reveal the precise orientation of the hydroxymethyl substituent relative to the fused ring system. Furthermore, in the crystalline lattice, intermolecular hydrogen bonds involving the hydroxyl group (-OH) and the pyridine nitrogen atom are expected, which can influence the physical properties of the material. The resulting crystallographic data, including the space group and unit cell dimensions, provide a unique fingerprint of the compound's solid-state structure.

Table 2: Example Crystallographic Data Parameters for a Heterocyclic Compound Note: This table illustrates the type of data obtained from a single crystal X-ray diffraction experiment.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.655
b (Å)10.911
c (Å)11.768
β (°)90.67
Volume (ų)597.5
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.45

Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Isotope Effects

Advanced mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS), are critical for determining the exact molecular weight and elemental composition of this compound derivatives. Electron Ionization (EI) or Electrospray Ionization (ESI) methods are commonly used to generate gas-phase ions that are subsequently analyzed.

The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. For this compound (MW: 149.15 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 149. A common initial fragmentation step would be the loss of the hydroxymethyl side chain or related neutral fragments. Plausible fragmentation pathways include:

Loss of a hydrogen radical to form the [M-1]⁺ ion (m/z 148).

Loss of a water molecule from the alcohol to yield an [M-H₂O]⁺ ion (m/z 131).

Loss of formaldehyde (B43269) (CH₂O) to give an [M-30]⁺ ion (m/z 119), corresponding to the unsubstituted furo[3,2-b]pyridine cation. nih.gov

Cleavage of the furan ring through the loss of carbon monoxide (CO), a characteristic fragmentation for furanones and related structures, leading to further daughter ions. imreblank.ch

Tandem mass spectrometry (MS/MS) experiments can be performed to isolate a specific fragment ion and induce further fragmentation, helping to piece together the complete fragmentation mechanism and confirm structural assignments. imreblank.ch

Table 3: Proposed Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Ion/Fragment Comment
149[C₈H₇NO₂]⁺Molecular Ion (M⁺)
148[C₈H₆NO₂]⁺Loss of H radical
131[C₈H₅NO]⁺Loss of H₂O from the hydroxymethyl group
120[C₇H₆NO]⁺Loss of formyl radical (CHO)
119[C₇H₅NO]⁺Loss of formaldehyde (CH₂O)
92[C₆H₄N]⁺Loss of CO from the m/z 120 fragment

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a powerful non-destructive method for identifying functional groups and probing molecular structure. cardiff.ac.uk These two techniques are complementary; FT-IR measures the absorption of infrared radiation, while Raman spectroscopy measures inelastic scattering of monochromatic light. cardiff.ac.uk

For this compound, the FT-IR spectrum would be dominated by a broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol, which is often broadened due to hydrogen bonding. nih.gov Other key absorptions include:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

C=N and C=C stretching: Strong bands in the 1600-1450 cm⁻¹ region, corresponding to the vibrations of the pyridine ring. nih.gov

C-O-C stretching: Asymmetric and symmetric stretching of the furan ether linkage, appearing in the 1250-1040 cm⁻¹ range.

C-O stretching: A strong band from the primary alcohol, typically found around 1050 cm⁻¹.

Ring breathing modes: Characteristic vibrations of the entire fused ring system can be observed in both IR and Raman spectra. asianpubs.org

The Raman spectrum would also show these characteristic vibrations, often with different relative intensities, providing complementary structural information. biointerfaceresearch.com For example, the symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum.

Table 4: Key Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
O-H Stretch (Alcohol)3400 - 3200 (broad)FT-IR
Aromatic C-H Stretch3100 - 3000FT-IR, Raman
Aliphatic C-H Stretch2950 - 2850FT-IR, Raman
C=N / C=C Stretch (Pyridine Ring)1600 - 1450FT-IR, Raman
C-O-C Asymmetric Stretch (Furan)1250 - 1150FT-IR
C-O Stretch (Primary Alcohol)~1050FT-IR
Pyridine Ring Breathing~1020Raman

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic properties of molecules. These techniques probe the transitions of electrons between different energy levels upon absorption and subsequent emission of light. Furo[3,2-b]pyridine and its derivatives possess a conjugated π-electron system, which gives rise to characteristic absorption and emission spectra. ontosight.ai

The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The extended conjugation of the fused bicyclic system typically results in absorption maxima (λ_max) in the ultraviolet region. The position and intensity of these bands can be influenced by the solvent polarity and the nature of any substituents on the ring system. nih.gov

Many fused heterocyclic systems, including furopyridines, exhibit fluorescence. ontosight.ai Upon excitation at an appropriate wavelength (usually near the absorption maximum), the molecule can relax to the ground state by emitting a photon, a process observed as fluorescence. The fluorescence spectrum provides information about the excited state of the molecule. The difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield, which measures the efficiency of the emission process, is a key parameter for applications in areas like fluorescent probes and organic light-emitting diodes (OLEDs). The photophysical properties are highly dependent on the molecular structure and its environment. nih.gov

Table 5: Representative Photophysical Data for a Furopyridine Derivative

Parameter Value Solvent
Absorption λ_max (nm)~280 - 320Methanol
Molar Absorptivity (ε)> 10,000 M⁻¹cm⁻¹Methanol
Emission λ_max (nm)~350 - 400Methanol
Stokes Shift (nm)~50 - 80Methanol
Fluorescence Quantum Yield (Φ_F)VariesMethanol

Future Research Directions and Unexplored Avenues in Furo 3,2 B Pyridin 6 Ylmethanol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes to Furo[3,2-b]pyridin-6-ylmethanol and its derivatives is a cornerstone for future research. While methods for the synthesis of the core furo[3,2-b]pyridine (B1253681) scaffold exist, such as those involving palladium/copper catalysis, there is a need for more sustainable and atom-economical approaches. nih.gov

Future research in this area should focus on:

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single reaction vessel can significantly improve efficiency by reducing the number of intermediate purification steps, solvent waste, and energy consumption. The development of multicomponent reactions (MCRs) that can assemble the this compound core from simple, readily available starting materials would be a significant advancement.

Green Catalysis: Exploring the use of earth-abundant metal catalysts or even metal-free catalytic systems would enhance the sustainability of the synthesis. For instance, microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times and improve yields in the synthesis of other pyridine (B92270) derivatives, presenting a promising avenue for the synthesis of this compound. nih.gov

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases, for the asymmetric reduction of a corresponding ketone precursor could provide a highly enantioselective and green route to chiral derivatives of this compound. nih.gov Chemoenzymatic strategies, combining the best of chemical and biological catalysis, could also be explored.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis of this compound would be highly beneficial for its potential large-scale production.

Synthetic StrategyPotential AdvantagesKey Research Focus
Multicomponent ReactionsIncreased efficiency, reduced wasteDesign of novel MCRs for the furopyridine core
Green CatalysisLower environmental impact, cost-effectivenessExploration of earth-abundant metal and metal-free catalysts
BiocatalysisHigh selectivity, mild reaction conditionsIdentification of suitable enzymes for asymmetric synthesis
Flow ChemistryImproved safety, scalability, and controlDevelopment of a continuous flow process

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

The hydroxymethyl group of this compound is a versatile functional handle that can be leveraged for a wide array of chemical transformations. While standard alcohol reactions are expected, future research should delve into more unconventional reactivity patterns.

Key areas for exploration include:

Activation of the Hydroxymethyl Group: Beyond simple oxidation or conversion to a leaving group, novel methods for activating the C-O bond of the primary alcohol could lead to new synthetic possibilities. For instance, pyridine itself can act as a proton acceptor to activate alcohols for nucleophilic substitution or elimination reactions. echemi.com

Ring-Opening and Rearrangement Reactions: Investigating the stability of the furo[3,2-b]pyridine ring system under various reaction conditions could uncover novel rearrangement or ring-opening pathways, leading to the synthesis of entirely new heterocyclic scaffolds. Studies on related furo[3,2-b]pyran-2-ones have shown that reactions with dinucleophiles can lead to recyclization and opening of the furan (B31954) ring. beilstein-journals.org

Directed C-H Functionalization: The existing functional groups on the furo[3,2-b]pyridine core could be used to direct the selective functionalization of otherwise unreactive C-H bonds on the heterocyclic system, providing a powerful tool for late-stage diversification.

Photoredox Catalysis: The use of visible light photoredox catalysis could enable novel transformations of the hydroxymethyl group or the heterocyclic core that are not accessible through traditional thermal methods.

Expansion of Applications in Organocatalysis and Supramolecular Chemistry

While the furo[3,2-b]pyridine scaffold is primarily known for its applications in medicinal chemistry, its unique structural and electronic properties suggest that this compound and its derivatives could find applications in other areas of chemistry.

Future research should explore:

Organocatalysis: The pyridine nitrogen and the furan oxygen, along with the hydroxyl group, could act as hydrogen bond donors and acceptors, making this compound a potential scaffold for the design of novel organocatalysts. For example, chiral derivatives could be investigated as catalysts in asymmetric reactions.

Supramolecular Chemistry: The planar, aromatic nature of the furo[3,2-b]pyridine system, combined with its hydrogen bonding capabilities, makes it an excellent candidate for the construction of well-defined supramolecular architectures. Research into the self-assembly properties of this compound and its derivatives could lead to the development of new materials with interesting photophysical or electronic properties. The study of related pyridinyl acrylic acids has demonstrated the importance of π-π stacking and hydrogen bonding in forming supramolecular structures. nih.gov

Application AreaPotential Role of this compoundResearch Direction
OrganocatalysisChiral scaffold with hydrogen bonding sitesSynthesis of chiral derivatives and testing in asymmetric catalysis
Supramolecular ChemistryPlanar aromatic building block with hydrogen bonding capabilitiesInvestigation of self-assembly and host-guest chemistry

Advanced Computational Design and Prediction for Rational Synthesis and Materials Integration

Computational chemistry can play a pivotal role in accelerating the discovery of new synthetic routes and applications for this compound.

Future efforts in this domain should include:

Rational Design of Catalysts and Reaction Pathways: Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the feasibility of proposed synthetic routes, and guide the design of more efficient catalysts.

Prediction of Reactivity: Computational models can be used to predict the reactivity of different sites on the this compound molecule, allowing for more targeted and efficient synthetic planning.

In Silico Screening for New Applications: Virtual screening and molecular docking studies can be used to predict the binding of this compound derivatives to various biological targets, potentially identifying new therapeutic applications beyond kinase inhibition.

Modeling of Supramolecular Assemblies: Computational simulations can provide insights into the self-assembly behavior of this compound and its derivatives, aiding in the design of new materials with desired properties.

By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the synthesis of novel compounds with a wide range of applications in catalysis, materials science, and medicine.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Furo[3,2-b]pyridin-6-ylmethanol, and how are they experimentally determined?

  • Answer: Key properties include a molecular formula of C₈H₇NO₂, molar mass of 149.15 g/mol, predicted density of 1.315±0.06 g/cm³, boiling point of 284.1±25.0 °C, and pKa of 13.54±0.10. These properties are determined via computational modeling (e.g., density functional theory for pKa and boiling point) and experimental techniques like gas chromatography-mass spectrometry (GC-MS) for purity and nuclear magnetic resonance (NMR) for structural validation .

Q. What conventional synthetic routes are employed for this compound?

  • Answer: A common approach involves multi-step synthesis starting from substituted pyridine precursors. For example, reduction of aldehyde intermediates (e.g., using LiAlH₄) or functionalization of furopyridine scaffolds. Protective strategies, such as silylation (e.g., tert-butyldimethylsilyl groups), may stabilize reactive hydroxyl groups during synthesis .

Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR validates structural integrity. Polarimetry or X-ray crystallography can resolve stereochemical ambiguities. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection .

Q. How does the electronic environment of the furopyridine ring influence reactivity?

  • Answer: The fused furan and pyridine rings create electron-deficient regions, enhancing electrophilic substitution at specific positions. Computational studies (e.g., molecular orbital analysis) predict regioselectivity, while experimental validation uses substituent-directed reactions (e.g., nitration or halogenation) .

Q. What are the stability considerations for storing this compound?

  • Answer: The compound is hygroscopic and sensitive to oxidation. Storage under inert gas (argon or nitrogen) at –20°C in amber vials is recommended. Stability assays under accelerated degradation conditions (e.g., 40°C/75% relative humidity) inform shelf-life estimates .

Advanced Research Questions

Q. How can microwave irradiation enhance the synthesis of this compound derivatives?

  • Answer: Microwave-assisted synthesis reduces reaction times (e.g., from hours to minutes) by enabling rapid, uniform heating. For example, condensation reactions with active methylene compounds (e.g., thiazolidinones) achieve >70% yields under microwave conditions, comparable to classical methods but with improved energy efficiency .

Q. What electrocatalytic strategies enable the construction of spirocyclic frameworks containing Furo[3,2-b]pyridine motifs?

  • Answer: A one-pot multicomponent electrocatalytic approach (e.g., using NH₄I as a mediator in methanol) synthesizes spiro[furo[3,2-b]pyran-2,5′-pyrimidine] derivatives. This method avoids column chromatography, achieves yields up to 89%, and leverages green chemistry principles by minimizing solvent waste .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for biological activity?

  • Answer: SAR studies involve systematic modifications (e.g., substituent variation at C-2 or C-6 positions) followed by bioactivity assays. For example, introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances binding to hypoxia-inducible factor (HIF) targets, as shown in IC₅₀ reductions from 1.2 μM to 0.25 μM in lead optimization .

Q. What computational tools predict viable synthetic pathways for novel this compound analogs?

  • Answer: AI-driven platforms (e.g., retrosynthesis software) analyze reaction databases to propose routes, prioritizing steps with high atom economy. For instance, predictive models suggest cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups at the furan ring .

Q. How do solvent and catalyst choices influence the regioselectivity of this compound functionalization?

  • Answer: Polar aprotic solvents (e.g., DMSO) favor nucleophilic attack at the pyridine ring, while Lewis acids (e.g., ZnCl₂) direct electrophilic substitution to the furan moiety. Kinetic studies using in situ IR spectroscopy monitor intermediate formation to optimize conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.